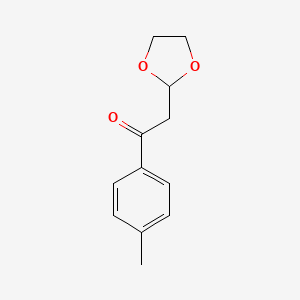
2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone
Vue d'ensemble
Description
Compounds with a 1,3-dioxolane structure are cyclic acetals. They are often used as protecting groups for carbonyl compounds in organic synthesis . The 4-methylphenyl group (also known as p-tolyl group) is a common substituent in organic chemistry with the formula -C6H4CH3.
Chemical Reactions Analysis
1,3-dioxolanes can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to regenerate the carbonyl compound and the 1,2-diol . They can also participate in other reactions depending on the substituents present on the dioxolane ring.Applications De Recherche Scientifique
Synthesis of N-Alkylamino Acetophenones
A study by Albright & Lieberman (1994) explored the synthesis of N-alkylamino acetophenones using a benzyne intermediate. The reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane with various lithium amides produced N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, highlighting a potential application in creating complex chemical compounds.
Ferrocene-Carboxaldehyde and Dioxaphospholene Reaction
Ahumada et al. (2013) investigated the reaction between ferrocenecarboxaldehyde and dioxaphospholene. This study produced a bis-ferrocenyl 1,3-dioxolane complex, 1-(4-methyl-2,5-diferrocenyl-1,3-dioxolan-4-yl)ethanone, demonstrating the compound's utility in complex organic synthesis and metal-organic chemistry (Ahumada et al., 2013).
Vic-Dioxime Complex Synthesis
Canpolat & Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds. These ligands formed mononuclear complexes with various metals, suggesting applications in coordination chemistry and potentially in catalysis (Canpolat & Kaya, 2005).
Polymer Research
The work of Coskun et al. (1998) on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] demonstrates the role of 1,3-dioxolane derivatives in polymer science. They explored the thermal degradation of these polymers, offering insights into material properties and potential applications in materials science (Coskun et al., 1998).
Five-Membered Ring Systems in Heterocyclic Chemistry
Aitken (1990) discussed the synthesis and reactions of five-membered heterocyclic ring systems, including 1,3-dioxolanes. This research is significant in the field of heterocyclic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules (Aitken, 1990).
Human Heme Oxygenase-1 Inhibitors
Rahman et al. (2008) studied the structure of human heme oxygenase-1 complexed with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone and related compounds. This research provides insights into the development of inhibitors specific for heme oxygenases, with potential therapeutic applications (Rahman et al., 2008).
Synthesis of Monoprotected 1,4-Diketones
Mosca et al. (2001) explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes. This process offers a method for synthesizing monoprotected 1,4-diketones, a key component in various organic synthesis pathways (Mosca et al., 2001).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-2-4-10(5-3-9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJVRNXCALTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



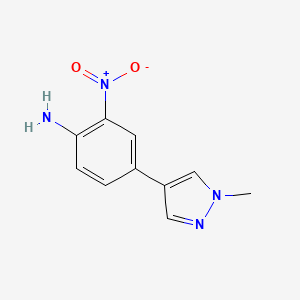
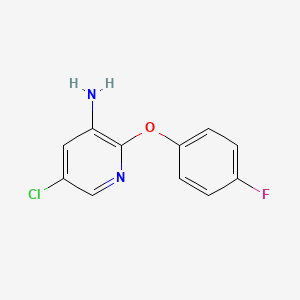
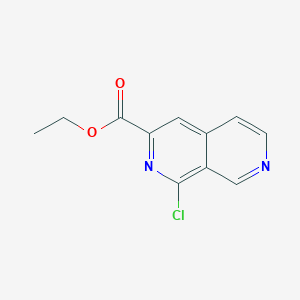
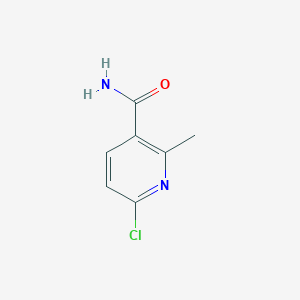
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
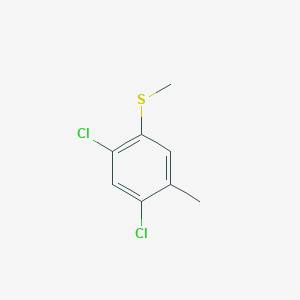
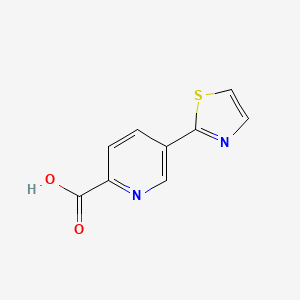
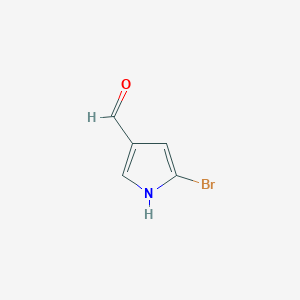
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)